Cas no 453530-70-6 (5-Bromo-2-(2,4-difluorophenyl)-pyridine)
5-Bromo-2-(2,4-difluorophenyl)-pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(2,4-difluorophenyl)-pyridine
- 2-(2,4-difluorophenyl)-5-bromopyridine
- 453530-70-6
- A1-03985
- SCHEMBL38614
- 5-Bromo-2-(2,4-difluoro-phenyl)-pyridine
- TQR0728
- DTXSID20726679
- DB-206665
- PGLAAMSCAONZPL-UHFFFAOYSA-N
-
- MDL: MFCD30529986
- Inchi: 1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H
- InChI Key: PGLAAMSCAONZPL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1C=CC(=CC=1F)F
Computed Properties
- Exact Mass: 268.96517Da
- Monoisotopic Mass: 268.96517Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9Ų
5-Bromo-2-(2,4-difluorophenyl)-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B177770-125mg |
5-Bromo-2-(2,4-difluorophenyl)-pyridine |
453530-70-6 | 125mg |
$ 540.00 | 2022-06-07 | ||
| TRC | B177770-250mg |
5-Bromo-2-(2,4-difluorophenyl)-pyridine |
453530-70-6 | 250mg |
$ 900.00 | 2022-06-07 | ||
| Matrix Scientific | 171477-1g |
5-Bromo-2-(2,4-difluorophenyl)-pyridine, 95% |
453530-70-6 | 95% | 1g |
$990.00 | 2023-09-07 | |
| Matrix Scientific | 171477-2.500g |
5-Bromo-2-(2,4-difluorophenyl)-pyridine, 95% |
453530-70-6 | 95% | 2.500g |
$1733.00 | 2023-09-07 |
5-Bromo-2-(2,4-difluorophenyl)-pyridine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5-Bromo-2-(2,4-difluorophenyl)-pyridine
Introduction to 5-Bromo-2-(2,4-difluorophenyl)-pyridine (CAS No: 453530-70-6)
5-Bromo-2-(2,4-difluorophenyl)-pyridine, identified by its CAS number 453530-70-6, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic compound features a pyridine core substituted with a bromine atom at the 5-position and a 2,4-difluorophenyl group at the 2-position. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various biologically active agents.
The< strong>pyridine moiety is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant molecules. Its nitrogen atom can form hydrogen bonds, enhancing binding affinity to biological targets. The presence of< strong>bromine at the 5-position introduces a reactive site for further functionalization, enabling the construction of more complex structures through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The< strong>2,4-difluorophenyl group adds another layer of reactivity and electronic influence. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. In particular, the electron-withdrawing nature of fluorine can enhance the potency of drug candidates by improving their interactions with enzymes or receptors. This makes< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). 5-Bromo-2-(2,4-difluorophenyl)-pyridine has emerged as a key intermediate in the synthesis of molecules designed to disrupt PPIs involved in cancer and inflammatory diseases. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes that play critical roles in disease pathways.
The< strong>brominated pyridines are particularly valuable in drug discovery due to their ease of functionalization and their ability to serve as anchors for multiple pharmacophores. The< strong>difluorophenyl substituent further enhances the pharmacological potential by influencing both the electronic properties and the physicochemical properties of the resulting molecules. This combination makes< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine an attractive scaffold for medicinal chemists seeking to develop new drugs.
One notable application of< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine is in the synthesis of antiviral agents. The structural features of this compound allow it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Recent studies have demonstrated its utility in generating lead compounds that exhibit potent antiviral activity against various pathogens. The bromine atom provides a handle for further derivatization, enabling optimization of potency and selectivity.
The< strong>fluorinated aromatic rings in this compound contribute to its stability and bioavailability, which are crucial factors in drug development. Fluorine atoms can also enhance binding affinity by participating in hydrophobic interactions or by influencing the conformational flexibility of the molecule. These properties make< strong>5-Bromo-2-(2,4-difluorophenyl)-pyridine a valuable candidate for further exploration in medicinal chemistry.
In conclusion, 5-Bromo-2-(2,4-difluorophenyl)-pyridine (CAS No: 453530-70-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into its applications underscores its importance as a building block in drug discovery and development.
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